AM211

説明

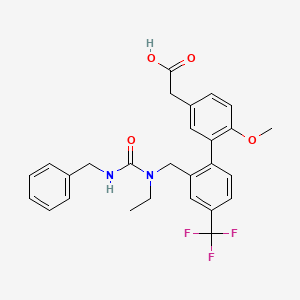

Structure

3D Structure

特性

IUPAC Name |

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXIRFWNLBDKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151807 | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175526-27-8 | |

| Record name | AM-211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Am 211 As a Prostaglandin D2 Receptor Type 2 Dp2 Antagonist

Pharmacological Characterization of AM-211 (DP2 Antagonist)

The pharmacological profile of AM-211 has been established through a series of preclinical studies designed to determine its potency, selectivity, and mechanism of action at the cellular level.

AM-211 demonstrates high-affinity binding to the DP2 receptor across multiple species, including human, mouse, rat, and guinea pig. nih.gov In vitro binding assays, conducted in the presence of 0.2% serum albumin, determined the half-maximal inhibitory concentration (IC50) of AM-211 against radiolabeled PGD2 binding. The results underscore its potent interaction with the DP2 receptor. nih.gov

| Species | IC50 (nM) |

|---|---|

| Human | 12.2 |

| Mouse | 20.1 |

| Guinea Pig | 22.9 |

| Rat | 34.2 |

Furthermore, selectivity studies have shown that AM-211 is highly selective for the DP2 receptor. It displays minimal activity against other prostanoid receptors, including the thromboxane (B8750289) receptor (TP), prostacyclin receptor (IP), prostaglandin (B15479496) D1 receptor (DP1), and prostaglandin F receptor (FP), with IC50 values for these receptors exceeding 100 μM. nih.gov Additionally, AM-211 shows no significant activity at cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) enzymes, nor at the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. nih.gov

In vitro studies using relevant human cells have been conducted to confirm that the high binding affinity of AM-211 translates into functional antagonism of PGD2-mediated responses.

Eosinophils are key effector cells in type 2 inflammatory responses, and their activation includes a distinct change in cell morphology. nih.gov This "shape change" is a measurable response to chemotactic stimuli. researchgate.net Studies utilizing a whole-blood assay demonstrated that AM-211 potently antagonizes PGD2-stimulated eosinophil shape change. nih.govwikipedia.org This finding confirms the ability of AM-211 to block DP2-mediated functional responses in a physiologically relevant human cell type. nih.gov

The DP2/CRTH2 receptor is a defining surface marker for key cellular drivers of type 2 immunity, including T helper 2 (Th2) cells, type 2 cytotoxic T (Tc2) cells, and group 2 innate lymphoid cells (ILC2s). nih.govcornell.edunih.gov PGD2, by acting on this receptor, promotes the migration, activation, and cytokine release from these cells. nih.govnih.gov

While direct studies on AM-211's effects on these specific cell types are not detailed in the provided search results, the known mechanism of DP2 antagonism allows for strong inferences. Studies using other specific DP2 antagonists, such as fevipiprant, have shown that blocking the PGD2/DP2 axis effectively inhibits Tc2 cell migration, cytokine production, and survival. nih.govnih.gov Similarly, research on CRTH2-deficient mice or using CRTH2 antagonists has demonstrated a reduction in ILC2 accumulation and activation in inflamed tissues. nih.gov Therefore, as a potent and selective DP2 antagonist, AM-211 is expected to inhibit the pro-inflammatory functions of Th2 cells, Tc2 cells, and ILC2s by blocking their response to PGD2.

AM-211 functions as a direct antagonist of the DP2 G protein-coupled receptor. Its mechanism of action was confirmed by its ability to inhibit PGD2-stimulated guanosine (B1672433) 5'-O-[γ-thio]triphosphate (GTPγS) binding to membranes expressing the human DP2 receptor. nih.gov The binding of GTPγS is a critical step in the activation of G proteins following receptor stimulation by an agonist. By preventing this step, AM-211 effectively blocks the intracellular signaling cascade that would normally be initiated by PGD2 binding to the DP2 receptor. nih.gov

Preclinical studies in animal models have provided insight into the pharmacokinetic properties of AM-211. The compound exhibits good oral bioavailability in both rats and dogs, indicating its effective absorption from the gastrointestinal tract into the systemic circulation. nih.gov This characteristic is a crucial attribute for an orally administered therapeutic candidate.

| Parameter | Finding | Species |

|---|---|---|

| Oral Bioavailability | Good | Rat, Dog |

Preclinical Pharmacokinetic Profile

Efficacy Studies of AM-211 (DP2 Antagonist) in Animal Models of Allergic Inflammation

AM-211 has demonstrated efficacy in animal models of allergic inflammation, specifically those for allergic rhinitis and asthma. nih.gov

Allergic Rhinitis Models

In a well-established mouse model of allergic rhinitis, AM-211 showed a significant ability to reduce allergic symptoms. dovepress.comnih.gov In this model, mice are sensitized with ovalbumin (OVA) to induce an allergic state. nih.gov Subsequent intranasal challenge with OVA triggers allergic responses, such as sneezing. nih.gov

Oral administration of AM-211 resulted in a significant decrease in the number of sneezes compared to vehicle-treated controls. dovepress.comnih.gov In one study, sensitized mice were treated orally with AM-211 one hour before each of five daily intranasal OVA challenges. The compound was shown to inhibit the sneezing response induced by the allergen challenge. nih.gov

Table 1: Effect of AM-211 on Sneezing in OVA-Induced Allergic Rhinitis Mouse Model

| Treatment Group | Average Number of Sneezes (Days 15, 17, 19) | Outcome |

|---|---|---|

| Vehicle Control | Approx. 14 | - |

Data is estimated from graphical representations in the cited source material. nih.gov

Asthma Models

The efficacy of AM-211 has also been demonstrated in an animal model of asthma. Specifically, the compound was evaluated in an ovalbumin-induced lung inflammation model in guinea pigs. nih.gov This model mimics key features of allergic asthma, including the influx of inflammatory cells like eosinophils into the airways following an allergen challenge. nih.govnih.gov AM-211 was found to be effective in this model, demonstrating its potential to reduce antigen-induced pulmonary inflammation. nih.govdovepress.com

Reduction of Airway Eosinophilia in Guinea Pigs

In preclinical studies, AM-211 has shown efficacy in a guinea pig model of ovalbumin-induced lung inflammation. nih.gov This model is characterized by a significant influx of eosinophils into the airways following allergen challenge, a key pathological feature of allergic asthma. Treatment with AM-211 has been shown to mitigate this eosinophilic response, indicating its potential to control the eosinophilic inflammation that drives asthma exacerbations. While specific quantitative data on the percentage reduction of eosinophils in bronchoalveolar lavage (BAL) fluid for AM-211 is not detailed in the available literature, its efficacy in this model points to a significant reduction in airway eosinophilia.

Chronic Obstructive Pulmonary Disease (COPD) Models

The potential utility of DP2 receptor antagonists extends beyond asthma to other chronic inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD).

Efficacy in Murine Smoke Models

While direct studies on AM-211 in murine smoke models of COPD are not extensively published, research on other selective DP2 antagonists from the same chemical series, such as AM156 and AM206, provides strong evidence for the potential efficacy of this class of drugs. In both acute and subchronic cigarette smoke exposure models in mice, these DP2 antagonists effectively inhibited the influx of neutrophils and lymphocytes into the airways. Furthermore, treatment with these compounds led to a reduction in mucus cell metaplasia and thickening of the airway epithelial layer, key features of airway remodeling in COPD. These findings suggest that DP2 receptor antagonism could be a valuable therapeutic strategy for managing the chronic inflammation and structural changes associated with COPD.

Inhibition of Leukocyte Influx

A key mechanism through which AM-211 exerts its anti-inflammatory effects is by inhibiting the influx of leukocytes to the site of inflammation. AM-211 has been shown to dose-dependently inhibit 13,14-dihydro-15-keto-PGD2-induced leukocytosis in a guinea pig pharmacodynamic assay. nih.gov This demonstrates its systemic ability to prevent the increase in circulating white blood cells stimulated by PGD2 metabolites. By blocking the DP2 receptor, AM-211 effectively disrupts the chemotactic signals that draw inflammatory cells, such as eosinophils and neutrophils, into the lung tissue and airways.

Comparative Pharmacology with Other DP2 Antagonists

Several other DP2 antagonists have been developed and investigated for the treatment of respiratory diseases. A comparative overview of AM-211 with Fevipiprant, MK-7246, and Ramatroban provides context for its pharmacological profile.

| Compound | Mechanism of Action | Key Preclinical/Clinical Findings |

| AM-211 | Potent and selective DP2 antagonist | Efficacious in guinea pig models of allergic airway inflammation; inhibits leukocytosis. nih.gov |

| Fevipiprant | Oral, selective, reversible DP2 antagonist | Phase II trials showed a reduction in sputum eosinophilia and improvements in lung function in asthma patients. novartis.com However, Phase III trials did not meet primary endpoints, leading to the discontinuation of its development for asthma. |

| MK-7246 | Potent and selective DP2 antagonist | Demonstrated high affinity for the DP2 receptor across multiple species and efficacy in a sheep model of antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness. nih.gov |

| Ramatroban | Dual antagonist of the thromboxane A2 receptor and the DP2 receptor | Marketed in Japan for allergic rhinitis. wikipedia.org Its dual antagonism may offer broader anti-inflammatory effects. |

This table is based on available preclinical and clinical data and is for informational purposes only.

Potential Therapeutic Applications and Future Research Directions (DP2 Antagonist)

The preclinical data for AM-211 and other DP2 antagonists highlight their potential as a novel therapeutic class for the treatment of T helper 2 (Th2)-driven allergic inflammatory diseases. nih.gov The primary focus of development has been on allergic asthma and allergic rhinitis. The efficacy of DP2 antagonists in animal models of COPD also suggests a potential role in managing this complex disease, particularly in phenotypes characterized by eosinophilic inflammation or significant mucus hypersecretion.

Future research directions for DP2 antagonists like AM-211 will likely focus on several key areas:

Patient Phenotyping: Identifying specific patient populations within heterogeneous diseases like asthma and COPD who are most likely to respond to DP2 antagonist therapy will be crucial. Biomarkers related to the PGD2 pathway could aid in patient selection.

Long-term Efficacy and Safety: Further clinical trials are needed to establish the long-term efficacy and safety profile of promising DP2 antagonist candidates.

Combination Therapies: Investigating the potential synergistic effects of DP2 antagonists when used in combination with existing therapies, such as inhaled corticosteroids and long-acting beta-agonists, could lead to more effective treatment regimens.

Broader Inflammatory Conditions: The role of the PGD2-DP2 pathway in other inflammatory conditions beyond respiratory diseases warrants further exploration, potentially opening up new therapeutic avenues for this class of drugs.

While the development of some DP2 antagonists has faced setbacks in late-stage clinical trials, the compelling preclinical evidence for compounds like AM-211 suggests that targeting the DP2 receptor remains a promising strategy for the treatment of allergic and other inflammatory diseases.

Astatine 211 ²¹¹at in Targeted Alpha Therapy Research

Production and Isolation of Astatine-211 (²¹¹At) for Radiopharmaceutical Applications

The primary and most common method for producing Astatine-211 is through the bombardment of a natural bismuth-209 target with alpha particles in a cyclotron. nih.govnih.govosti.gov Once produced, the ²¹¹At must be efficiently separated from the bulk bismuth target material to be used for radiolabeling.

Astatine-211 is produced by irradiating a target made of natural bismuth (¹⁰⁰% ²⁰⁹Bi) with a beam of alpha particles (α). mdpi.com The nuclear reaction is denoted as ²⁰⁹Bi(α,2n)²¹¹At. tamu.edunih.govnih.govtamu.eduresearchgate.net In this process, the bismuth-209 nucleus absorbs an alpha particle and emits two neutrons (2n) to transform into astatine-211.

The energy of the alpha particle beam is a crucial parameter in this reaction. The optimal energy range is typically around 28-29 MeV. nih.govosti.gov Exceeding this energy, specifically above 28.1 MeV, can lead to the formation of an undesirable radionuclide, Astatine-210 (²¹⁰At), through the ²⁰⁹Bi(α,3n)²¹⁰At reaction. nih.gov

A significant challenge in the production process is managing the heat generated by the alpha beam on the bismuth target. Bismuth has a low melting point of 270°C, and the energy deposited by the beam can easily melt the target. tamu.edu This can alter the target's geometry, reduce production efficiency, and cause the premature release of volatile astatine. tamu.edu To mitigate this, targets are often designed with efficient cooling systems, for instance, by melting the bismuth onto an aluminum backing plate which is actively cooled during irradiation. tamu.eduosti.gov

| Parameter | Description |

| Target Material | Natural Bismuth (²⁰⁹Bi) |

| Projectile | Alpha Particle (α) |

| Nuclear Reaction | ²⁰⁹Bi(α,2n)²¹¹At |

| Optimal α-particle Energy | ~28 MeV |

| Production Efficiency | Reported yields range from 16.3 to 41 MBq/µA-h |

Following irradiation, the minute quantities of Astatine-211 must be separated from the large excess of bismuth in the target. Two primary methods are employed for this separation: wet extraction and dry distillation. osti.govnih.gov The choice between them can depend on the desired chemical form of the final astatine product and the specific requirements of the subsequent radiolabeling chemistry. osti.govnih.gov

Wet chemistry, or wet extraction, involves dissolving the irradiated bismuth target and using liquid-phase chemical separation techniques. nih.govnih.gov This approach can offer high and reproducible yields. nih.gov A typical procedure involves several steps: mdpi.comresearchgate.net

Dissolution: The bismuth target, along with the produced ²¹¹At, is dissolved in a strong acid, commonly concentrated nitric acid. mdpi.comnih.gov

Acid Removal: The nitric acid is often removed by distillation. mdpi.comresearchgate.net

Redissolution: The residue is then dissolved in another acid, such as 8 M hydrochloric acid. mdpi.comresearchgate.net

Solvent Extraction: The astatine is selectively extracted from the acidic aqueous solution into an immiscible organic solvent, like diisopropyl ether (DIPE). mdpi.comresearchgate.net The bulk of the bismuth remains in the acidic solution.

Back-Extraction: The astatine is then transferred back into an aqueous phase by extraction from the organic solvent into a sodium hydroxide (NaOH) solution. mdpi.comresearchgate.net

This multi-step process effectively separates the astatine from the bismuth target material. mdpi.com Optimized wet chemistry methods have reported recovery yields of approximately 78%. mdpi.comnih.govresearchgate.net

The dry distillation method leverages the volatility of astatine at elevated temperatures. nih.govsnmjournals.org The irradiated bismuth target is heated in a furnace, causing the astatine to vaporize. researchgate.netsnmjournals.org The volatilized ²¹¹At is then carried by an inert gas stream and collected on a cooled surface or "cryotrap". nih.govresearchgate.net

The process typically involves heating the target to temperatures around 650°C. snmjournals.org The distillation can be completed rapidly, often within minutes. nih.gov The collected astatine can then be eluted from the trap using a suitable solvent, such as chloroform, for subsequent use. researchgate.netatley.com This method is generally less labor-intensive than wet extraction. snmjournals.org Reported isolation yields for dry distillation are high, with some procedures achieving 92 ± 3% in the initial condensation step. nih.gov

| Method | Key Steps | Temperature | Typical Yield |

| Wet Extraction | Target dissolution (HNO₃), acid removal, redissolution (HCl), organic extraction (DIPE), back-extraction (NaOH) | N/A | ~78% |

| Dry Distillation | Heating of irradiated target in a furnace, volatilization of ²¹¹At, condensation in a cryotrap | ~650°C | Up to 92% |

²¹¹At Isolation and Work-up from Irradiated Targets

Radiochemistry and Radiolabeling Strategies with ²¹¹At

Once isolated, Astatine-211 must be attached to a targeting molecule (e.g., an antibody or peptide) to create a radiopharmaceutical. The chemistry of forming a stable bond between astatine and the targeting vector is a field of active research.

Nucleophilic substitution is a key strategy for labeling molecules with Astatine-211. nih.gov In these reactions, astatine is typically used in its astatide (At⁻) form, which acts as a nucleophile. This approach involves the astatide ion replacing a leaving group on a precursor molecule to form a new carbon-astatine bond. rsc.org These reactions are generally performed under reducing conditions. rsc.org

One common method is nucleophilic halogen exchange, where astatide displaces a halogen, such as iodine or bromine, from an organic molecule. nih.gov For example, Cu⁺-catalyzed nucleophilic halogen exchange has been used to synthesize 2-[²¹¹At]-L-phenylalanine and 4-[²¹¹At]-L-phenylalanine from the corresponding bromo and iodo precursors, with radiochemical yields ranging from 52% to 85%. nih.gov

Another important class of precursors for nucleophilic astatination is aryliodonium salts. nih.govrsc.org The reaction of astatide with aryliodonium salts provides an efficient pathway to label aromatic rings. nih.gov More recently, transition-metal-free methods using spirocyclic aryliodonium ylides have been developed, enabling the labeling of multi-functionalized molecules and heteroarenes in good to excellent radiochemical yields. rsc.org

| Precursor Type | Leaving Group | Example Application |

| Iodo/Bromo Derivatives | I⁻ / Br⁻ | Synthesis of [²¹¹At]-L-phenylalanine |

| Aryliodonium Salts | Aryl-I⁺ group | Labeling of aromatic compounds |

| Spirocyclic Aryliodonium Ylides | Iodonium ylide moiety | Labeling of complex molecules and heteroarenes |

Electrophilic Substitution Reactions

A primary challenge in the development of ²¹¹At radiopharmaceuticals is the creation of a stable carbon-astatine (C-At) bond. nih.gov Electrophilic substitution reactions are a cornerstone of astatine labeling chemistry, analogous to methods used for radioiodine. nih.gov These reactions involve an electrophilic form of astatine (At⁺) replacing another group on a molecule, typically on an aromatic ring. nih.gov

Direct electrophilic aromatic substitution, where astatine replaces a hydrogen atom, has been investigated. nih.goviaea.org However, the conditions required for direct astatination of molecules like tyrosine are often harsh and denaturing to proteins, making this method less suitable for labeling sensitive biomolecules such as antibodies. nih.gov

A more widely used and effective method is electrophilic substitution on an organometallic precursor, known as demetallation. nih.gov This approach offers significant advantages, including high reactivity and the ability to achieve high yields under mild conditions, which preserves the integrity of the biomolecule. nih.gov Organotin compounds, specifically aryltrialkylstannanes, have been prominent precursors for this reaction, a process termed astatodestannylation. iaea.orgresearchgate.net This reaction proceeds rapidly and cleanly, providing a versatile route to synthesize a range of astatinated compounds. iaea.org More recently, arylboronic acids and their pinacol esters have also been explored as precursors for electrophilic astatodeboronation, further expanding the toolkit for labeling with ²¹¹At. snmjournals.org

Development of Novel Bifunctional Coupling Agents

A significant hurdle in the clinical translation of ²¹¹At-based therapies is the in vivo instability of many astatinated compounds. nih.govmdpi.com The relatively weak carbon-astatine bond can break, leading to the release of free [²¹¹At]astatide, which can accumulate in healthy tissues like the thyroid and stomach, causing off-target toxicity. mdpi.comresearchgate.net This instability diminishes the therapeutic efficacy and raises safety concerns. mdpi.com

To address this critical issue, research has focused on the development of novel bifunctional coupling agents (BFCAs), also known as prosthetic groups. These agents are designed to form a more robust and stable bond with astatine on one end, while the other end provides a functional group for conjugation to a targeting vector, such as an antibody or peptide. researchgate.net The goal is to create a labeling strategy that ensures the ²¹¹At remains attached to the targeting molecule as it circulates in the body and accumulates at the tumor site. researchgate.netmdpi.com

Strategies have included moving away from traditional astatobenzoate linkers, which have shown susceptibility to deastatination. researchgate.net Researchers are exploring alternative chemical scaffolds and bonds that exhibit greater stability. For instance, studies have investigated neopentyl glycol structures, which have demonstrated improved stability against both nucleophilic substitution and metabolism-mediated deastatination in preclinical models. mdpi.com The development of more stable linkers is a key area of ongoing research, essential for realizing the full clinical potential of ²¹¹At in targeted alpha therapy. researchgate.netnih.gov

Automation in ²¹¹At Radiopharmaceutical Synthesis

The synthesis of ²¹¹At radiopharmaceuticals is complicated by the radionuclide's short 7.2-hour half-life and the radiation exposure risk to laboratory personnel. openmedscience.comenergy.gov Automation of the synthesis process is a critical step to overcome these challenges, offering improved reliability, reproducibility, and safety. energy.goviaea.org

Automated systems are designed to handle the entire workflow, from the purification of ²¹¹At from the irradiated bismuth target to the final labeling of the targeting molecule. energy.govresearchgate.net These systems utilize remotely controlled valves, pumps, and reaction modules within shielded enclosures ("hot cells") to minimize manual handling and radiation dose to operators. openmedscience.comiaea.org

Key benefits of automation include:

Reduced Radiation Exposure : Performing synthesis within a shielded, automated system is the most effective way to reduce radiation exposure to technicians. openmedscience.comenergy.gov

Increased Reproducibility and Reliability : Automated processes ensure that synthesis steps are performed consistently, leading to higher quality and more reliable production of the final radiopharmaceutical. openmedscience.com

Improved Efficiency : Automation can significantly shorten the synthesis time, which is crucial for maximizing the yield of a radiopharmaceutical with a short-lived isotope like ²¹¹At. energy.govscispace.com A fully automated process for ²¹¹At purification can be completed in as little as 20 minutes with a high yield. energy.gov

Modern automated synthesizers often incorporate feedback control systems and sensors to monitor parameters like temperature and pressure, ensuring the chemical reactions proceed as planned. openmedscience.comscispace.com This level of control is essential for producing high-purity radiopharmaceuticals suitable for clinical use. openmedscience.com The development and implementation of these automated systems are vital for making ²¹¹At-based therapies more widely available for clinical trials and routine medical use. energy.govresearchgate.net

Preclinical Evaluation of ²¹¹At-Labeled Radiopharmaceuticals

Before a radiopharmaceutical can be considered for human use, it must undergo rigorous preclinical evaluation. This process involves studies in laboratory settings (in vitro) and in animal models (in vivo) to assess its potential for targeting and destroying cancer cells.

In Vitro Studies

In vitro studies are the first step in evaluating a new radiopharmaceutical, providing crucial data on its interaction with cancer cells at a molecular level. clinmedjournals.orgmdpi.com These studies typically measure the compound's ability to bind to its target, its uptake and internalization by cells, and its ultimate effectiveness in killing those cells. clinmedjournals.org

Cell uptake and internalization studies are performed to quantify how well a radiolabeled compound is absorbed and retained by cancer cells. nih.gov For prostate cancer, a common target is the Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells. psi.chnih.gov The PC3 PIP cell line is a standard model used in this research as it has been engineered to express high levels of PSMA. nih.gov

Table 1: Example of In Vitro Cell Uptake Data for a PSMA-Targeting Radioligand Data presented is for [¹⁷⁷Lu]Lu-PSMA-TB-01 as an illustrative example of uptake studies in PSMA-expressing cells.

| Cell Line | Target Expression | Incubation Time | Percent Uptake (% of Incubated Dose) |

| PC-3 PIP | PSMA-Positive | 4 hours | 69 ± 3% |

| PC-3 flu | PSMA-Negative | 4 hours | <1% |

Source: Adapted from preclinical evaluation data of [¹⁷⁷Lu]Lu-PSMA-TB-01. psi.ch

The ultimate goal of a radiopharmaceutical is to kill cancer cells. Cytotoxicity studies measure this therapeutic effect directly. The compound ²¹¹At-ch81C6 is an example of an ²¹¹At-labeled radiopharmaceutical developed to treat brain tumors. It consists of the monoclonal antibody ch81C6, which targets a protein called tenascin found in the extracellular matrix of glioma cells, linked to astatine-211. nih.govnih.gov

Studies have demonstrated the potent cytotoxicity of ²¹¹At-ch81C6. The high-energy alpha particles emitted by ²¹¹At are extremely effective at causing lethal damage to cells, with research showing that only a few alpha particle traversals per cell are needed for effective killing. nih.gov Clinical studies involving the administration of ²¹¹At-ch81C6 into the surgically created resection cavity in patients with recurrent brain tumors have shown the treatment to be feasible and safe, with promising antitumor benefits. nih.gov In these trials, no dose-limiting toxicity was observed, and severe adverse events attributable to the treatment were minimal. nih.govnih.gov The median survival times for patients with glioblastoma multiforme and anaplastic astrocytoma were 52 and 116 weeks, respectively, highlighting the potential of this targeted alpha therapy. nih.govnih.gov

Table 2: Summary of Clinical Findings for ²¹¹At-ch81C6 in Recurrent Brain Tumors

| Parameter | Finding |

| Compound | ²¹¹At-ch81C6 |

| Target | Tenascin |

| Cancer Type | Recurrent Malignant Brain Tumors (Glioblastoma, Astrocytoma) |

| Maximum Tolerated Dose | Not identified; treatment was well-tolerated. |

| Grade 3+ Neurotoxicity | None attributable to treatment. |

| Median Survival (Glioblastoma) | 52 weeks |

| Median Survival (Astrocytoma) | 116 weeks |

Source: Adapted from clinical trial data on ²¹¹At-ch81C6. nih.govnih.gov

In Vivo Studies and Animal Models

Biodistribution studies are essential to understand the in vivo behavior of ²¹¹At-labeled compounds, detailing their uptake and retention in tumors versus healthy organs.

Studies on ²¹¹At-3-Lu in SCID mice bearing PSMA-expressing PC3 PIP tumor xenografts were conducted to evaluate its distribution snmjournals.org. Another PSMA-targeting agent, [²¹¹At]PSMA-5 , was evaluated in both normal ICR mice and cynomolgus monkeys mdpi.comnih.govresearchgate.net. In mice, high accumulation was noted in the kidneys, reflecting PSMA's physiological expression in proximal tubules, with moderate uptake in the thyroid, possibly due to some level of dehalogenation mdpi.com. The biodistribution findings in cynomolgus monkeys were comparable to those in mice mdpi.com. A novel PSMA ligand, [²¹¹At]At-NpG-PSMA , demonstrated high tumor uptake (42.0 ± 13.1%ID/g at 3 hours) with significantly low uptake in non-target tissues like the thyroid and stomach, indicating improved stability nih.gov.

For multiple myeloma models, the biodistribution of the radioimmunoconjugate ²¹¹At-9E7.4 was assessed, though uptake in the lungs and stomach suggested some in vivo dehalogenation mdpi.com. In studies involving intraperitoneal administration for ovarian cancer models, ²¹¹At-labeled microspheres were shown to spread rapidly and remain primarily on the peritoneal surfaces, a favorable distribution compared to other radiocolloids like ⁹⁰Y and ³²P nih.gov.

| Compound | Animal Model | Key Biodistribution Findings |

| ²¹¹At-3-Lu | SCID Mice (PSMA+ xenografts) | Evaluated for tumor vs. organ distribution snmjournals.org. |

| [²¹¹At]PSMA-5 | ICR Mice & Cynomolgus Monkeys | High kidney accumulation, moderate thyroid uptake mdpi.comnih.gov. |

| [²¹¹At]At-NpG-PSMA | BALB/c nu/nu Mice (PSMA+ xenografts) | High tumor uptake (42.0%ID/g at 3h) with minimal non-target tissue uptake nih.gov. |

| ²¹¹At-9E7.4 | C57/BL6 Mice (Multiple Myeloma) | Some uptake in lungs and stomach indicated dehalogenation mdpi.com. |

| ²¹¹At-microspheres | Mice | Favorable intraperitoneal distribution, remaining on peritoneal surfaces nih.gov. |

The therapeutic efficacy of various ²¹¹At-labeled compounds has been demonstrated across a range of preclinical cancer models.

Prostate Cancer Xenograft : Several agents have shown significant anti-tumor effects. [²¹¹At]At-NpG-PSMA induced a dose-dependent anti-tumor effect, with higher doses leading to tumor regression nih.gov. Similarly, targeted alpha therapy with ²¹¹At-labeled anti-PSCA A11 minibody resulted in strong, dose-dependent growth inhibition of both macrotumors and intratibial microtumors nih.govresearchgate.net. The compound ²¹¹At-3-Lu also demonstrated control of tumor growth in flank and metastatic models snmjournals.org. Earlier work with [²¹¹At]PSMA-5 also exhibited excellent tumor growth suppression mdpi.comnih.gov.

Ovarian Cancer : In mouse models of disseminated ovarian cancer, ²¹¹At-labeled antibodies like ²¹¹At-MOv18 and Astatine-211-MX35-F(ab')2 were found to effectively inhibit tumor and ascites development, leading to long-term survival aacrjournals.orggu.seopenmedscience.com. These preclinical studies have been pivotal in advancing this approach toward clinical trials aacrjournals.org.

Glioma : For glioma, ²¹¹At-PA suppressed the growth of C6 glioma xenograft tumors in a dose-dependent manner and also showed efficacy in a GL261 allograft model oncotarget.comoncotarget.comresearchgate.net. More recently, locoregional administration of ²¹¹At-9E7.4 TAT targeting syndecan-1 in a glioblastoma model demonstrated robust efficacy, reducing tumors and improving survival rates up to 70% nih.gov.

A significant challenge in the development of Astatine-211 radiopharmaceuticals is the limited in vivo stability of the bond between ²¹¹At and the targeting molecule nih.govacs.org. Instability of the carbon-astatine bond can lead to the release of free astatide ([²¹¹At]⁻), which can accumulate in non-target tissues like the stomach, thyroid, and lungs, potentially causing off-target toxicity mdpi.comresearchgate.netbenthamdirect.com.

The rate of metabolism of the carrier molecule appears to be a major factor influencing stability benthamdirect.com. Rapidly metabolized small molecules are often more susceptible to deastatination compared to larger molecules like monoclonal antibodies, where the astatine is attached to a non-activated aromatic ring researchgate.net. However, even with larger molecules, deastatination can occur mdpi.com.

To address this, significant research has focused on developing new labeling methods and chemical structures to enhance in vivo stability. For example, a novel PSMA ligand incorporating a neopentyl-glycol structure ([²¹¹At]At-NpG-PSMA) was developed and showed significant stability against deastatination in vivo nih.govnews-medical.net. Other strategies include the use of guanidinomethyl-containing reagents to increase intracellular retention of the radiohalogen after the targeting molecule is internalized by the cancer cell nih.gov. The formation of a boron-astatine bond on anionic aromatic boron cage moieties has also been explored as an alternative labeling approach that appears to increase stability benthamdirect.com.

Determining the long-term toxicity and maximum tolerated activity (MTA) is critical for establishing a therapeutic window. In a multiple myeloma model, single doses of ²¹¹At-CD38 up to 45 µCi were associated with only transient and minimal toxicities nih.govashpublications.org. However, in a different myeloma study, an activity of 1100 kBq of an ²¹¹At-labeled anti-mCD138 antibody was found to be highly toxic mdpi.com.

A preclinical toxicity study of [²¹¹At]PSMA-5 in mice and monkeys found no severe toxicities or deaths in mice at the highest dose of 35 MBq/kg during a 14-day observation period mdpi.comnih.gov. A long-term (13-month) toxicity study of ²¹¹At-3-Lu was also performed to assess delayed effects, where the dose-limiting toxicity of a previous compound was identified as late radiation nephropathy snmjournals.org.

In some studies, particularly those involving multiple fractions of therapy, radiotoxicity has been observed. For example, fractionated therapy with ²¹¹At-labeled anti-PSCA A11 minibody in prostate cancer models led to a progressive loss in body weight 30 to 90 days after treatment nih.govresearchgate.net. An extended single-dose toxicity study of [²¹¹At]NaAt in mice found that high doses resulted in weight loss and transient bone marrow suppression nih.gov. For an ²¹¹At-labeled RGD peptide, the maximum tolerated dose was determined to be 925 kBq, as administration of 1.85 MBq led to severe weight loss and death nih.gov.

Preclinical studies have specifically investigated the tolerance of critical organs to radiation from ²¹¹At-labeled compounds. The kidneys are often an organ of concern due to high uptake of many radiolabeled molecules. In studies with [²¹¹At]PSMA-5, despite high accumulation in the kidneys, histological analysis revealed no abnormalities in either mice or monkeys at the doses tested mdpi.comnih.gov. However, long-term studies with an earlier PSMA-targeting agent identified late radiation nephropathy as the dose-limiting toxicity, highlighting the importance of long-term observation snmjournals.org.

For intraperitoneally administered therapies for ovarian cancer, the tolerance of the peritoneal lining is a key consideration nih.gov. Preclinical models have been used to establish the safety of this approach, which has informed the design of clinical trials nih.gov.

Bone marrow is highly sensitive to radiation, and myelotoxicity is a common concern with systemic radionuclide therapies. Studies have been conducted to determine the relative biological effectiveness (RBE) of alpha particles from ²¹¹At on bone marrow nih.govgu.se. In toxicity studies of [²¹¹At]PSMA-5, a decrease in bone marrow cells was observed in the highest dose group in mice, but this effect was transient mdpi.comnih.gov. Similarly, an extended single-dose study of [²¹¹At]NaAt noted transient bone marrow suppression nih.gov.

Clinical Translation and Trial Landscape of ²¹¹At-Based Treatments

Completed Clinical Experiences with ²¹¹At

The first documented use of Astatine-211 in humans dates back to 1954, when its potential for treating thyroid disorders was investigated due to astatine's chemical similarity to iodine. nih.gov In this early study at Berkeley, seven patients with various thyroid conditions received orally administered ²¹¹At, which demonstrated accumulation in thyroid tissue. nih.govresearchgate.net Another early case report from 1990 described the palliative use of intra-arterially injected ²¹¹At-labeled human serum albumin microspheres in a patient with an inoperable tongue carcinoma. nih.govresearchgate.net These initial experiences confirmed that ²¹¹At could accumulate in thyroid tissue and possessed significant destructive capacity when locally retained. nih.gov

More formal clinical trials followed, primarily focusing on intracavitary administration to minimize systemic exposure and toxicity. researchgate.netnih.gov Two key Phase I trials have been completed:

Recurrent Brain Tumors: At Duke University Medical Center, a trial involved 18 patients with recurrent gliomas. nih.govnih.gov Following surgery, they received ²¹¹At conjugated to a chimeric anti-tenascin monoclonal antibody (ch81C6) administered directly into the resection cavity. nih.govnih.gov The study found the treatment to be safe, with no dose-limiting toxicity observed, and suggested a potential for prolonged survival. nih.gov

Ovarian Cancer: In Gothenburg, Sweden, 12 patients with ovarian cancer underwent intraperitoneal radioimmunotherapy using ²¹¹At-labeled MX35 F(ab')₂. nih.gov The treatment was well-tolerated with no significant radiation-related side effects. nih.gov The results indicated that calculated curative doses could likely be administered safely to patients. nih.gov

These completed studies, though small, provided crucial evidence that ²¹¹At-based therapies could be administered safely, particularly via local delivery, and showed promising signals of efficacy, supporting further clinical development. nih.govnih.govyoutube.com

Ongoing Clinical Trials with ²¹¹At

The promising results from early studies have led to a number of ongoing clinical trials investigating ²¹¹At-based treatments for various cancers. These trials leverage different targeting molecules and administration routes to deliver ²¹¹At to tumor sites.

Thyroid Cancer: Building on the halogen-like properties of astatine, a trial at Osaka University Hospital in Japan is investigating sodium astatide ([²¹¹At]NaAt) for patients with differentiated thyroid cancer who are refractory to standard radioactive iodine (¹³¹I) therapy. nih.govosaka-u.ac.jp Preclinical research showed that adding ascorbic acid to the [²¹¹At]NaAt solution improved its stability and uptake in thyroid cancer cells. nih.gov The Phase I trial, which began in November 2021, aims to evaluate the safety, pharmacokinetics, and efficacy of this approach. osaka-u.ac.jpclinicaltrials.govsnmjournals.org

Malignant Pheochromocytoma and Paraganglioma: At Fukushima Medical University Hospital, a Phase I dose-escalation trial is underway using meta-[²¹¹At]astatobenzylguanidine ([²¹¹At]MABG). nih.gov This compound is an analog of norepinephrine and is taken up by cells expressing the norepinephrine transporter, a characteristic of these rare tumors. nih.govopenmedscience.com Preclinical studies demonstrated the therapeutic effects of [²¹¹At]MABG, supporting its advancement into clinical evaluation. nih.gov

Multiple Myeloma: Several trials at the Fred Hutchinson Cancer Center are focused on improving outcomes for multiple myeloma patients, often in the context of hematopoietic cell transplantation (HCT). nih.gov One active trial (NCT04466475) is testing escalating doses of an ²¹¹At-labeled antibody targeting CD38 (²¹¹At-OKT10-B10) combined with melphalan as a conditioning regimen before autologous HCT. nih.gov Preclinical studies have shown that this agent can eradicate multiple myeloma in disseminated disease models. nih.gov Another trial (NCT04579523) will investigate the same agent followed by a donor HCT for high-risk multiple myeloma. nih.gov Additionally, preclinical research at the University of Washington supports the clinical investigation of ²¹¹At-CD38 therapy, showing it can provide long-term survival in mouse models without significant toxicity. auntminnie.com

Gliomas: Following the completed trial at Duke University, interest in treating gliomas with ²¹¹At persists. nih.gov The ubiquitous expression of tenascin, an extracellular matrix glycoprotein, in high-grade gliomas but not in normal brain tissue makes it an attractive target. nih.gov While specific ongoing trials for gliomas are less prominently detailed in recent overviews, the foundation laid by the initial study supports future exploration in this area. rsc.orgnih.gov

Interactive Table of Ongoing Clinical Trials with ²¹¹At

| Cancer Type | Radiopharmaceutical | Target | Trial Identifier | Location | Phase |

|---|---|---|---|---|---|

| Differentiated Thyroid Cancer | [²¹¹At]NaAt | Sodium/Iodide Symporter (NIS) | NCT05275946 | Osaka University, Japan | Phase I |

| Malignant Pheochromocytoma/Paraganglioma | [²¹¹At]MABG | Norepinephrine Transporter (NET) | Not specified | Fukushima Medical University, Japan | Phase I |

| Multiple Myeloma | ²¹¹At-OKT10-B10 | CD38 | NCT04466475 | Fred Hutchinson Cancer Center, USA | Phase I |

| Multiple Myeloma | ²¹¹At-OKT10-B10 | CD38 | NCT04579523 | Fred Hutchinson Cancer Center, USA | Not specified |

| Acute Leukemia (AML/MDS) | ²¹¹At-BC8-B10 | CD45 | NCT03128034 | Fred Hutchinson Cancer Center, USA | Phase I/II |

Challenges and Future Perspectives for ²¹¹At-Based Targeted Alpha Therapy

Despite its promise, the widespread clinical adoption of ²¹¹At faces several significant challenges related to chemistry, production, and logistics. openmedscience.commdpi.com Future research is focused on overcoming these hurdles to fully realize the therapeutic potential of this radionuclide. openmedscience.comacs.org

A primary obstacle for the clinical translation of ²¹¹At is the in vivo instability of the carbon-astatine (C-At) bond in many astatinated compounds. nih.govmdpi.comacs.org This instability leads to deastatination, the premature release of ²¹¹At from its targeting molecule, which can cause off-target radiation accumulation, particularly in the thyroid and stomach. mdpi.com

To address this, researchers are exploring innovative chemical modifications to improve the stability of astatinated radiopharmaceuticals. nih.govacs.org One effective strategy involves introducing specific neighboring substituents onto the aromatic ring to which astatine is attached. nih.govnih.gov Studies have systematically evaluated the impact of these substituents, finding that incorporating two ortho-dimethylcarbamoyl groups adjacent to the astatine atom significantly enhances stability. nih.govnih.gov In vitro assays demonstrated that compounds with these modifications maintained over 90% purity after one hour of incubation in murine plasma, whereas compounds lacking such substituents underwent deastatination. nih.govacs.org Other structural modifications, such as the incorporation of hydroxyl groups or the use of a neopentyl glycol scaffold, are also being investigated to improve resistance to in vivo degradation. nih.govacs.orgresearchgate.net The development of novel bifunctional coupling agents and alternative chemical scaffolds, like nanoparticles, represents another key area of research aimed at protecting the ²¹¹At label from degradation. mdpi.com

The availability of ²¹¹At is a major logistical challenge, as it is not a commercially available isotope and must be produced in cyclotrons. nih.govnih.gov The primary production method involves bombarding a natural bismuth-209 target with alpha particles. nih.gov While bismuth is abundant, the number of cyclotrons capable of producing ²¹¹At with sufficient energy and beam current is limited worldwide. nih.gov

The short 7.2-hour half-life of ²¹¹At necessitates that production, purification, radiolabeling, quality control, and administration occur in rapid succession and in close proximity to the clinical site. nih.govisotopes.gov This creates significant logistical constraints for multi-center clinical trials. nih.gov Efforts are underway to optimize and scale up production. This includes developing more efficient target systems and automated purification processes, such as dry distillation, to improve yield and consistency. youtube.comisotopes.gov

Furthermore, robust quality control methods are essential to ensure the purity and stability of the final radiopharmaceutical product. mdpi.com Continued investment in the chemistry infrastructure, including the installation of new medium-energy cyclotrons and the development of automated synthesis units, is crucial for expanding access to ²¹¹At and enabling the larger clinical trials needed to establish its role in cancer therapy. nih.govyoutube.com

Identification of New Molecular Targets

A significant area of ongoing research in the development of ²¹¹At-based radiopharmaceuticals is the identification of new molecular targets. This involves discovering specific molecules, often proteins overexpressed on the surface of cancer cells, to which ²¹¹At can be targeted. The goal is to create highly specific therapies that can effectively treat a variety of cancers.

Recent research has led to the identification of several new molecular targets for ²¹¹At-based targeted alpha therapy. These advancements are paving the way for novel treatments for cancers that are currently difficult to manage.

One such target is the melanocortin-1 receptor (MC1R) , which is overexpressed in melanoma cells. labmanager.com Researchers have developed an ²¹¹At-labeled α-melanocyte-stimulating hormone (α-MSH) peptide analog that specifically targets MC1R. labmanager.com This approach has shown high tumor selectivity and a dose-dependent inhibitory effect in preclinical models of melanoma. labmanager.com

Another important molecular target is poly(adenosine-diphosphate-ribose) polymerase 1 (PARP1) . openmedscience.com PARP1 is a key enzyme involved in DNA repair, and its expression is elevated in many types of cancer, including high-risk neuroblastomas. openmedscience.com An innovative alpha-emitting radiopharmaceutical, Astatine-211 parthanatine (²¹¹At-PTT), has been designed to target PARP1. openmedscience.com By binding to and inhibiting PARP1, ²¹¹At-PTT disrupts the cancer cells' ability to repair DNA damage, leading to cell death. openmedscience.com

The development of these and other targeted agents is expanding the potential applications of ²¹¹At in oncology. Researchers are actively exploring new ligands, such as peptides and antibodies, to deliver ²¹¹At to a wider range of tumor types. mdpi.comopenmedscience.com The table below summarizes some of the key molecular targets being investigated for ²¹¹At-based therapies.

| Molecular Target | Cancer Type | Targeting Agent |

| Melanocortin-1 Receptor (MC1R) | Melanoma | α-melanocyte-stimulating hormone (α-MSH) peptide analog |

| Poly(ADP-ribose) Polymerase 1 (PARP1) | High-Risk Neuroblastomas | Astatine-211 parthanatine (²¹¹At-PTT) |

The identification of new molecular targets is a critical step in realizing the full potential of ²¹¹At-based targeted alpha therapy. mdpi.com As research continues to uncover novel targets and develop more specific targeting agents, ²¹¹At is poised to become an increasingly important tool in the fight against cancer. ugd.edu.mkmdpi.com

Hu 211 As an Nmda Receptor Antagonist

Chemical Classification within Synthetic Cannabinoids

Despite its predominant NMDA receptor activity, HU-211 is chemically classified as a synthetic cannabinoid derivative wikipedia.orgtocris.comwikipedia.org. It is structurally related to other compounds in this class, including its stereoisomer, HU-210 tocris.comwikipedia.org. The synthesis of HU-210 and its enantiomers, including HU-211, was first reported in the late 1980s.

Receptor Interactions and Molecular Mechanisms

The pharmacological profile of HU-211 is defined by its interaction with the NMDA receptor and its notable lack of significant activity at classical cannabinoid receptors.

A central aspect of HU-211's mechanism of action is its role as an antagonist at the NMDA receptor tocris.com. The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory neurotransmission, synaptic plasticity, and excitotoxicity. By blocking the activity of this receptor, HU-211 can modulate glutamatergic signaling. Preclinical studies have indicated that HU-211 inhibits the binding of [³H]MK-801, a known NMDA receptor antagonist, to rat forebrain membranes, with an IC₅₀ value reported at 11 μM. Furthermore, it has demonstrated protective effects against neurotoxicity induced by NMDA and quisqualate, another excitatory amino acid receptor agonist, with an EC₅₀ of 3.8 μM.

HU-211 is the (+) enantiomer of HU-210, a highly potent agonist at cannabinoid receptors tocris.comwikipedia.org. However, in stark contrast to its stereoisomer, HU-211 exhibits weak or negligible activity at the classical cannabinoid receptors, CB1 and CB2 tocris.comwikipedia.org. This lack of significant cannabinoid receptor agonism is a defining characteristic of HU-211 and differentiates its pharmacological effects from those of typical synthetic cannabinoids and the psychoactive effects associated with compounds like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) or its potent analog HU-210 tocris.comwikipedia.org.

Preclinical Research on Pharmacological Effects

Preclinical investigations have explored the potential therapeutic applications of HU-211, primarily focusing on its neuroprotective and anti-inflammatory properties.

Research has investigated the anti-inflammatory effects of HU-211, particularly in the context of brain trauma. Studies have suggested that HU-211 may exert beneficial effects in experimental models of traumatic brain injury. Its potential anti-inflammatory actions are thought to involve mechanisms beyond NMDA receptor antagonism, including the inhibition of NF-κB, a key transcription factor involved in inflammatory responses, and the reduction of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide production. Additionally, HU-211 has been shown to act as a free radical scavenger, which could contribute to its protective effects in conditions involving oxidative stress, such as brain injury.

Advanced Research Methodologies and Analytical Techniques for Am 211 Compounds

Spectroscopic and Chromatographic Methods for Characterization and Quantitation

Chromatographic and spectroscopic techniques are fundamental in the analysis of small molecules like AM-211, providing essential data on identity, purity, and concentration. The coupling of chromatography with mass spectrometry offers powerful tools for comprehensive analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) are particularly valuable for the characterization and quantitation of compounds in complex matrices. LC-MS/MS is effective for identifying small molecules, offering high throughput, speed, and resolution. nih.gov It is considered a reference tool for the absolute quantitation of small molecules due to its sensitivity and specificity, often employing selected reaction monitoring (SRM) for trace-level metabolite quantitation. nih.gov LC-HRMS, utilizing analyzers like time-of-flight (TOF) or Orbitrap, provides accurate mass data and improves the quality of metabolite annotation with high resolving power. lcms.cz This high resolution minimizes the risk of spectral coelutions. lcms.cz The coupling of LC with HRMS allows for a broader coverage of metabolites and enables retrospective data analysis when operating in full mass spectra acquisition mode. lcms.czmdpi.com

LC-MS/MS has been applied in various studies for the characterization of degradation products of compounds, demonstrating its utility in assessing stability. researchgate.net It involves establishing a complete fragmentation pathway of the parent drug to characterize related substances. researchgate.net LC-HRMS/MS analyses are performed on systems coupling HPLC or UHPLC with high-resolution mass spectrometers, often with electrospray ionization (ESI) sources. mdpi.commdpi.com These methods utilize specific columns, such as C18, and optimized gradient elution programs with mobile phases typically consisting of water and organic solvents (e.g., methanol, acetonitrile) with acidic modifiers like formic acid. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Radiopharmaceutical Quality Control

High-Performance Liquid Chromatography (HPLC) is a versatile tool in radiopharmaceutical analysis, providing high-resolution separation of components. pharmacylibrary.com It is applicable to a wide range of molecules, including nonvolatile species. pharmacylibrary.com In the quality control (QC) of radiopharmaceuticals, HPLC is one of the most predominant chromatographic methods used to determine radiochemical identity and purity, chemical identity and purity, and specific activity. unm.edu Radiochemical purity, defined as the proportion of a radionuclide in the desired chemical form, is routinely determined by integrating radioactivity peaks from HPLC analysis. pharmacylibrary.comunm.edu Fraction collection and subsequent radioactivity measurement offer an independent means of verifying radiochemical purity results obtained by peak integration. unm.edu System suitability tests are performed to ensure the resolution and reproducibility of the HPLC system are adequate for QC analysis. pharmacylibrary.com The safe and efficacious use of radiopharmaceuticals necessitates high purity regarding both radionuclide and radiolabeled chemical composition, as impurities can affect biodistribution and therapeutic efficacy. pharmacylibrary.com While the provided context discusses radiopharmaceuticals, the principles of using HPLC for purity and identity confirmation are broadly applicable to the quality control of pharmaceutical compounds like AM-211.

Ultra-High-Performance Liquid Chromatography–Diode Array Detection–High Resolution Accurate Mass–Mass Spectrometry (UHPLC-DAD-HRMS)

Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and High-Resolution Accurate Mass Mass Spectrometry (UHPLC-DAD-HRMS) is a powerful technique for comprehensive chemical profiling and analysis. UHPLC provides enhanced chromatographic resolution and speed compared to conventional HPLC due to smaller particle size columns. mdpi.com The Diode Array Detector (DAD) provides UV-Vis spectral data across a range of wavelengths, offering information about chromophores present in the eluting compounds. Coupling UHPLC and DAD with HRMS, particularly systems capable of high-resolution accurate mass measurements, allows for the detection, identification, and quantitation of a wide range of compounds in complex samples. mdpi.compensoft.net This integrated approach is valuable for untargeted metabolomics and detailed compositional analysis, enabling the identification of known and potentially novel compounds based on their accurate mass, fragmentation patterns (from MS/MS), and UV-Vis spectra. mdpi.commdpi.compensoft.net UHPLC-HRMS methods have been validated for the identification and quantification of various metabolites in plant extracts, demonstrating good accuracy and precision. pensoft.net

In Vitro Assay Development for Receptor Binding and Cellular Activity

In vitro assays are essential for evaluating the biological activity of compounds like AM-211, including their interactions with specific receptors and their effects on cellular functions.

In Vivo Imaging Systems (IVIS) and Magnetic Resonance Imaging (MRI) in Preclinical Models

In preclinical research, In Vivo Imaging Systems (IVIS) and Magnetic Resonance Imaging (MRI) are valuable tools for non-invasively monitoring biological processes and therapeutic efficacy in living animals. IVIS typically utilizes bioluminescence or fluorescence reporters to visualize cellular activity, tumor growth, or gene expression. MRI provides detailed anatomical images and can also be used to assess physiological parameters and track labeled cells or nanoparticles. nih.govresearchgate.netoncotarget.comjove.com These techniques allow for longitudinal studies in the same animal, reducing the number of animals required and providing more robust data compared to terminal endpoints. researchgate.net Establishing models for in vivo studies often involves modifying cells with reporter genes like luciferase or GFP for visualization with IVIS or MRI. ijbs.com The growth and therapeutic effects in animal models can be monitored using IVIS or MRI. ijbs.com

However, searches for information specifically detailing the application of IVIS or MRI for studying AM-211 in preclinical models did not yield relevant results. Therefore, no specific research findings or data tables regarding AM-211's use with these imaging modalities can be presented here.

Ethical Considerations in Preclinical Animal Studies

Ethical considerations are paramount in preclinical animal studies, balancing the potential for scientific progress with the responsibility to ensure animal welfare. mdpi.comnih.gov Guidelines and regulations are in place globally to govern the humane care and use of laboratory animals. mdpi.comsochob.clresearchgate.net Key ethical principles include the 3Rs: Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (improving methods to minimize pain and distress). researchgate.net Ethical review committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in reviewing and approving animal study protocols to ensure adherence to ethical standards. nih.gov Transparency in reporting animal research methods and ethical procedures is also emphasized. mdpi.com

While these ethical considerations apply to all preclinical animal research, including potential studies involving compounds like AM-211, searches did not reveal any specific ethical considerations or challenges uniquely associated with preclinical animal studies of AM-211.

Quality Control and Regulatory Considerations in Pharmaceutical Research (e.g., GMP for Small Molecule Drugs)

Quality Control (QC) and adherence to regulatory considerations, such as Good Manufacturing Practices (GMP), are critical in pharmaceutical research and development, particularly for small molecule drugs. GMP ensures that products are consistently produced and controlled according to quality standards to minimize risks. wordpress.com This encompasses all aspects of production, from starting materials and facilities to personnel training and hygiene. wordpress.com Regulatory agencies require data on the safety and efficacy of new drugs, often including data from preclinical animal studies, before approving human clinical trials. mdpi.comwdh.ac.id Quality control testing is essential throughout the development process, including testing of raw materials and finished products. wordpress.com Stability studies are also a key component of quality control, assessing how the quality of a drug substance or product varies with time under the influence of environmental factors. researchgate.net

Despite the general importance of QC and regulatory considerations like GMP for small molecule drugs, searches did not provide specific information or detailed requirements pertaining directly to the quality control or regulatory pathway for AM-211 as a pharmaceutical compound.

Emerging Research and Future Directions for Am 211 Compounds

Development of Novel Analogs and Derivatives

A significant challenge in the development of ²¹¹At-radiopharmaceuticals is the in vivo instability of the astatine-carbon bond, which can lead to deastatination and off-target radiation exposure. To address this, researchers are actively developing novel analogs and derivatives with improved stability and tumor-targeting capabilities.

One approach involves the modification of the chemical structure of the targeting molecule to create a more stable bond with ²¹¹At. For instance, researchers have explored the use of different prosthetic groups and linkers to attach astatine to biomolecules. Recent studies have shown that incorporating a neopentyl glycol structure can effectively prevent deastatination in vivo. This innovative approach could be applicable to a variety of tumor-targeting agents, enhancing their therapeutic potential.

Another strategy focuses on creating astatinated compounds that are less susceptible to metabolic degradation. This includes the use of non-metabolizable D-amino acids in peptide-based radiopharmaceuticals. Furthermore, the development of labeling reagents that form a boron-astatine bond on anionic aromatic boron cage moieties has shown promise in increasing in vivo stability.

Recent research has also revived interest in silicon derivatives as alternatives to traditional stannylated precursors for radiolabeling. The synthesis of 4-[²¹¹At]astato-L-phenylalanine ([²¹¹At]APA) using this method has demonstrated competitive radiochemical yields and high purity.

Table 1: Examples of Novel Astatinated Analogs and Derivatives

| Compound/Analog | Precursor/Method | Key Findings | Reference |

|---|---|---|---|

| 4-[²¹¹At]astato-L-phenylalanine ([²¹¹At]APA) | Silicon derivative | Competitive radiochemical yield (65-85%) and excellent radiochemical purity (>99%). | |

| PSMA-targeting agent with neopentyl glycol structure | Neopentyl glycol scaffold | Effectively prevents deastatination in vivo, leading to improved tumor accumulation. | |

| [²¹¹At]AUdR | 5-(trimethylstannyl)-2'-deoxyuridine precursor | Superior efficacy in killing human glioma cells in vitro compared to radioiodinated analogues. |

Exploration of New Therapeutic Indications

The primary focus of ²¹¹At-based TAT has been cancer therapy. The high linear energy transfer of alpha particles makes them particularly effective at inducing DNA double-strand breaks in cancer cells, leading to cell death. Researchers are exploring the application of astatinated radiopharmaceuticals for a variety of malignancies.

Initially, monoclonal antibodies (mAbs) were the main targeting vectors for ²¹¹At. However, the scope has expanded to include small molecules and peptides, which can offer different pharmacokinetic profiles and better penetration into solid tumors.

Some of the therapeutic indications currently being investigated in preclinical and clinical studies include:

Refractory Differentiated Thyroid Cancer: A clinical trial at Osaka University is investigating the use of sodium astatide ([²¹¹At]NaAt) for patients with differentiated thyroid cancer that is refractory to standard radioactive iodine (¹³¹I) therapy. The similar chemical properties of astatine and iodine allow for uptake by thyroid cells.

Malignant Pheochromocytoma: A phase I trial at Fukushima Medical University is evaluating ²¹¹At-MABG (meta-astatobenzylguanidine) in patients with this rare neuroendocrine tumor.

Hematological Malignancies: Several early-phase clinical trials are underway to improve outcomes after hematopoietic cell transplantation (HCT) using ²¹¹At-based radiopharmaceuticals.

Prostate Cancer: Preclinical studies are exploring ²¹¹At-labeled compounds that target prostate-specific membrane antigen (PSMA), which is overexpressed on prostate cancer cells.

Advances in Radiolabeling Techniques for ²¹¹At

Efficient and stable radiolabeling is crucial for the successful development of ²¹¹At-radiopharmaceuticals. The chemistry of astatine is complex, as it exhibits properties of both halogens and metalloids. Historically, labeling methods were often adapted from radioiodine chemistry. However, the field has seen significant innovation in recent years.

Key advancements include:

Novel Labeling Approaches: Researchers have moved beyond the traditional electrophilic astatodemetallation of trialkylaryltin precursors. New methods utilizing both electrophilic and nucleophilic forms of astatine are being developed.

Improved Precursors: The use of aryliodonium ylides as precursors for astatine labeling is being explored to improve reaction efficiency and simplify purification.

Automation: The development of automated systems for the production and labeling of ²¹¹At is a critical step towards making these radiopharmaceuticals more widely available for clinical trials. Automated modules can purify ²¹¹At from irradiated bismuth targets and perform the subsequent labeling chemistry, reducing manual handling and improving reproducibility.

Focus on Stability: A major focus of new labeling techniques is to enhance the in vivo stability of the final product. This includes the development of novel bifunctional coupling agents and linkers that form more robust bonds with astatine.

Table 2: Comparison of Radiolabeling Precursors for ²¹¹At

| Precursor Type | Description | Advantages | Challenges |

|---|---|---|---|

| Trialkylaryltin | Traditional method involving electrophilic substitution. | Well-established chemistry. | Potential for in vivo instability of the astatine-aryl bond. |

| Aryliodonium Ylides | Newer approach for nucleophilic astatination. | May offer improved reaction yields and easier purification. | Less established than tin precursors. |

| Silicon Derivatives | Alternative to stannylated compounds. | Can provide high radiochemical yields and purity. | Requires further optimization for broader applications. |

| Boron Cages | Forms a boron-astatine bond. | Appears to increase in vivo stability against deastatination. | Chemistry is still under development for various targeting molecules. |

Integrated Approaches from Preclinical to Clinical Studies

The translation of promising ²¹¹At-labeled compounds from preclinical research to clinical application requires a well-integrated and rigorous evaluation process. This process involves several key stages:

Preclinical Evaluation: In vitro studies are conducted to assess the binding affinity, internalization, and cytotoxicity of the astatinated compound in cancer cell lines. In vivo studies in animal models are then used to evaluate the biodistribution, tumor uptake, and therapeutic efficacy of the radiopharmaceutical. Dual-label studies, comparing the biodistribution of the ²¹¹At-labeled compound with its radioiodinated counterpart, are often used to assess in vivo stability.

Dosimetry and Toxicity Studies: Detailed dosimetric calculations and toxicology studies are essential to determine the potential risks and establish a safe starting dose for human trials.

Clinical Trials: The clinical trial landscape for ²¹¹At-based therapies is expanding. Early-phase trials (Phase I) are designed to evaluate the safety, pharmacokinetics, and optimal dosing of new radiopharmaceuticals. Later-phase trials (Phase II and III) will be needed to definitively establish the therapeutic efficacy of these agents.

The successful progression of astatinated compounds through this pipeline depends on a multidisciplinary approach involving radiochemists, nuclear medicine physicians, medical physicists, and regulatory experts.

Potential for Combination Therapies

To further enhance the therapeutic efficacy of ²¹¹At-radiopharmaceuticals, researchers are considering their use in combination with other cancer treatments. The rationale behind combination therapies is to target cancer through multiple mechanisms, potentially overcoming resistance and improving patient outcomes.

Potential combination strategies include:

Combination with Chemotherapy: Targeted alpha therapy could be used to debulk tumors or eliminate residual disease after treatment with conventional chemotherapy.

Combination with Immunotherapy: The localized cell killing induced by alpha particles can lead to the release of tumor antigens, which may stimulate an anti-tumor immune response. Combining TAT with immune checkpoint inhibitors could potentially enhance this effect, leading to a more robust and durable anti-cancer response.

Combination with External Beam Radiation Therapy: TAT could be used to deliver a targeted boost of radiation to the tumor, potentially allowing for a reduction in the dose of external beam radiation and its associated side effects.

While still in the early stages of exploration, the potential for combining ²¹¹At-based therapies with other treatment modalities represents a promising avenue for future cancer therapy.

Q & A

Q. What are the key physicochemical and pharmacological properties of AM-211 that justify its use in preclinical inflammation studies?

AM-211 (C₂₇H₂₇F₃N₂O₄, molecular weight 500.51) is a potent DP2 receptor antagonist with high affinity for human, murine, rat, and guinea pig receptors (Kᵢ < 10 nM). Its oral bioavailability in rats (76%) and dogs (82%) and dose-dependent inhibition of leukocytosis in guinea pig models make it suitable for allergic inflammation research . Researchers should characterize purity (≥98% via HPLC) and solubility (DMSO/PBS) before use.

Q. Methodological Guidance :

- Use NMR and mass spectrometry for structural validation.

- Employ radioligand binding assays to confirm receptor affinity across species.

- Validate pharmacokinetic parameters (e.g., Cmax, T½) in rodent models.

Q. How should researchers design experiments to assess AM-211’s efficacy in inflammatory models?

Methodological Answer :

- In vitro : Use primary immune cells (e.g., eosinophils) to measure cytokine suppression (IL-4, IL-5) via ELISA. Include positive controls (e.g., existing DP2 antagonists) and vehicle controls .

- In vivo : Employ ovalbumin-induced asthma models in guinea pigs. Monitor leukocyte counts and bronchial hyperresponsiveness. Dose ranges should align with bioavailability data (e.g., 1–10 mg/kg orally) .

- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and power analysis to determine sample size .

Advanced Research Questions

Q. How can researchers resolve contradictions in AM-211’s efficacy across different inflammation models?

Case Example : Discrepancies in leukocytosis inhibition between guinea pigs (strong effect) and murine models (weak effect) may arise from species-specific DP2 receptor conformations or metabolic differences.

Q. Methodological Approach :

Comparative binding assays : Test AM-211’s affinity against recombinant DP2 receptors from multiple species .

Metabolite profiling : Use LC-MS to identify species-specific metabolites that may alter bioavailability .

Transcriptomic analysis : Compare DP2 signaling pathways in responsive vs. non-responsive models (RNA-seq) .

Q. What strategies optimize AM-211’s experimental reproducibility in pharmacokinetic studies?

Methodological Recommendations :

- Standardize formulations : Use consistent vehicle solutions (e.g., 0.5% methylcellulose) to prevent solubility variability .

- Blind dosing : Implement double-blinding in animal studies to reduce bias .

- Data transparency : Report raw pharmacokinetic data (e.g., AUC, Cmax) alongside processed results in supplementary materials .

Q. How should researchers integrate AM-211’s mechanistic data with broader literature on prostaglandin signaling?

Synthesis Framework :

- Systematic review : Use databases like PubMed to map AM-211’s effects against known DP2 pathways (e.g., Th2 cytokine modulation) .

- Cross-disciplinary validation : Compare results with structurally distinct DP2 antagonists to isolate class-specific vs. compound-specific effects .

- Meta-analysis : Pool data from independent studies to assess dose-response consistency .

Q. Key Considerations for Academic Publishing

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental details (e.g., full synthesis protocols in supplementary files) .

- Ethical reporting : Disclose conflicts of interest and funding sources per Reviews in Analytical Chemistry standards .

- Data availability : Share raw datasets via repositories like Zenodo, citing accession numbers in the manuscript .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。